Bis(triethoxysilyl)methane

Gas separation membranes Molecular sieving Microporous materials

Bis(triethoxysilyl)methane (BTESM; CAS 18418-72-9) is a bridged organoalkoxysilane monomer characterized by a central methylene (–CH₂–) spacer covalently linking two triethoxysilyl moieties, imparting a hexafunctional Si–C–Si backbone. This dipodal architecture integrates organic bridging groups directly into the inorganic silica network, distinguishing BTESM from conventional tetraalkoxysilanes and pendant-group silanes.

Molecular Formula C13H32O6Si2
Molecular Weight 340.56 g/mol
CAS No. 18418-72-9
Cat. No. B091341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(triethoxysilyl)methane
CAS18418-72-9
Molecular FormulaC13H32O6Si2
Molecular Weight340.56 g/mol
Structural Identifiers
SMILESCCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3
InChIKeyNIINUVYELHEORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(triethoxysilyl)methane (BTESM, CAS 18418-72-9): A Dipodal Alkylene-Bridged Organosilane Precursor for Controlled Microporous Network Architectures


Bis(triethoxysilyl)methane (BTESM; CAS 18418-72-9) is a bridged organoalkoxysilane monomer characterized by a central methylene (–CH₂–) spacer covalently linking two triethoxysilyl moieties, imparting a hexafunctional Si–C–Si backbone [1]. This dipodal architecture integrates organic bridging groups directly into the inorganic silica network, distinguishing BTESM from conventional tetraalkoxysilanes and pendant-group silanes. It undergoes hydrolysis and polycondensation via sol-gel processing to yield hybrid organosilica materials with molecularly controlled network dimensions, making it a strategic precursor for membranes, low-k dielectric films, and mechanically tailored glass coatings [2][3].

Why Bis(triethoxysilyl)methane Cannot Be Replaced by Standard Alkoxysilanes: Network Topology Dictates Performance


Generic substitution of BTESM with monofunctional alkoxysilanes (e.g., TEOS) or longer-chain bridged analogs (e.g., BTESE) fails because the organic spacer length and connectivity fundamentally dictate the network architecture. TEOS-derived silica lacks the methylene bridge, resulting in a continuous Si–O–Si network with less tunable porosity and higher dielectric constant [1]. Conversely, BTESE’s ethylene (–CH₂CH₂–) spacer creates a looser, expanded network with lower gas selectivity [2]. BTESM occupies a precise structural niche: its single‑carbon spacer confers the shortest Si–C–Si linkage among alkylene-bridged silanes, enabling the tightest pore size control and highest selectivity in molecular sieving applications. Thus, BTESM is not an interchangeable commodity silane but a purpose-built precursor for applications demanding minimal pore dimension and maximal network rigidity.

Quantitative Evidence Guide: Differentiating Performance of Bis(triethoxysilyl)methane versus Closest Analogs


Smallest Average Network Pore Size Among Bridged Organosilanes Confirmed by Gas Permeation Porosimetry

In a direct comparative study of single gas permeation through organosilica membranes, BTESM-derived silica exhibited the smallest average pore size, ranking smaller than both BTESE-derived and TEOS-derived silica networks. The order of increasing pore dimension was BTESM < TEOS < BTESE [1]. This trend arises from the minimal Si–C–Si unit length in BTESM, which constrains the amorphous network more effectively than TEOS's Si–O–Si or BTESE's longer alkylene bridge [1].

Gas separation membranes Molecular sieving Microporous materials

High C3H6 Permeance (6.32 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹) with C3H6/C3H8 Selectivity of 8.8 at 50 °C

BTESM-derived silica membranes delivered a propylene permeance of 6.32 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ coupled with a C3H6/C3H8 permeance ratio of 8.8 at 50 °C [1]. This represents a balanced combination of high throughput and selectivity that exceeds the performance envelope of BTESE-derived membranes, which exhibit looser networks and lower permselectivity due to their extended Si–C–C–Si backbone [2].

Propylene/propane separation Olefin/paraffin separation Hybrid silica membranes

Dielectric Constant Reduction from 4.35 to 3.65 upon Replacing Si–O–Si with Si–CH₂–Si Bridges in Hybrid Glass Films

In hybrid organosilicate glass films prepared from TEOS/BTESM mixtures, systematically increasing the mole fraction of BTESM (thereby substituting Si–O–Si with Si–CH₂–Si linkages) reduced the dielectric constant from 4.35 (pure TEOS-derived silica) to 3.65 (full Si–O–Si replacement) [1]. Young's modulus concurrently decreased from 48.2 GPa to 36.5 GPa, reflecting the trade-off between dielectric performance and mechanical stiffness [1]. For comparison, replacing BTESM with BTESE (ethylene-bridged) in similar TEOS blends produced a further reduction in both dielectric constant and modulus, underscoring the unique intermediate position of BTESM in balancing electrical and mechanical properties [1].

Low-k dielectrics Interlayer dielectrics Organosilicate glass

Faster Hydrolysis and Condensation Kinetics than TEOS and Hexaethoxydisiloxane in Acid-Catalyzed Sol-Gel Processing

Comparative sol-gel polymerization studies under acidic conditions revealed that BTESM (M-0) undergoes significantly faster hydrolysis and condensation than both tetraethoxysilane (T-0) and hexaethoxydisiloxane (H-0), the latter being a key intermediate in TEOS polymerization [1]. Despite these kinetic differences, mass spectrometric analysis of early reaction intermediates showed nearly identical reaction pathways for M-0 and H-0, while solid-state ²⁹Si NMR of the final xerogels indicated comparable degrees of condensation [1].

Sol-gel kinetics Precursor reactivity Polycondensation rates

H2/CO2 Selectivity of 11.3 and H2/N2 Selectivity of 26.8 Achieved in BTESE-BTESM Copolymer Membranes

Co-polymerization of BTESE with BTESM at a molar ratio of 3:7 yielded membranes exhibiting H2/CO2 selectivity of 11.3 and H2/N2 selectivity of 26.8, while maintaining a high H2 permeance of 1.52 × 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ [1]. The introduction of the shorter Si–CH₂–Si bridge from BTESM into the BTESE network effectively constricted the pore size, enhancing molecular sieving discrimination without collapsing the permeance [1].

Hydrogen separation CO2 capture Copolymer organosilica membranes

Class-Level Evidence: Dipodal Silanes Exhibit up to 10,000× Greater Hydrolytic Stability than Conventional Silanes

Dipodal silanes, the broader class to which BTESM belongs, are documented to possess intrinsic hydrolytic stabilities up to approximately 10,000 times greater than conventional monofunctional silanes [1]. This enhanced stability translates to prolonged product shelf life, improved substrate bonding durability, and greater mechanical property retention in coatings and composites [1].

Hydrolytic stability Adhesion promoters Dipodal silanes

High-Value Application Scenarios for Bis(triethoxysilyl)methane Derived from Differentiating Performance Metrics


High-Selectivity Propylene/Propane Membrane Separation Modules

BTESM-derived silica membranes, which exhibit the smallest average pore size among bridged organosilanes and deliver C3H6 permeance of 6.32 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ with selectivity of 8.8 at 50 °C [1], are optimally suited for fabrication of propylene/propane separation units. These modules target olefin/paraffin separation in petrochemical refining, where energy-intensive cryogenic distillation currently dominates. The combination of high permeance and moderate selectivity reduces membrane area requirements and operational costs.

Low-k Dielectric Films for Advanced Semiconductor Interconnects

Hybrid organosilicate glass films incorporating BTESM to replace Si–O–Si linkages with Si–CH₂–Si bridges achieve a dielectric constant reduction from 4.35 to 3.65, while retaining a Young's modulus of 36.5 GPa [1]. This performance profile aligns with the requirements for interlayer dielectric (ILD) films in sub-10 nm semiconductor nodes, where reduced capacitance (low k) must be balanced with sufficient mechanical robustness to withstand chemical-mechanical planarization (CMP) and packaging stresses.

Hydrogen-Selective Membranes for Pre-Combustion CO2 Capture and Syngas Purification

Co-polymerization of BTESE with BTESM at a 3:7 molar ratio produces membranes with H2/CO2 selectivity of 11.3 and H2/N2 selectivity of 26.8 at 200 °C, while maintaining high H2 permeance of 1.52 × 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ [1]. This performance is directly applicable to hydrogen recovery from syngas streams and pre-combustion CO2 capture in integrated gasification combined cycle (IGCC) power plants, where high-temperature, high-selectivity H2 separation is essential.

Accelerated Sol-Gel Coating Formulations for Industrial Deposition Processes

The faster hydrolysis and condensation kinetics of BTESM relative to TEOS and hexaethoxydisiloxane under acidic conditions [1] enable reduced curing times and lower thermal budgets in sol-gel coating applications. This is particularly valuable for roll-to-roll coating of flexible substrates, high-throughput optical coating deposition, and in-situ sol-gel processing where rapid network formation is required to meet production line speeds.

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